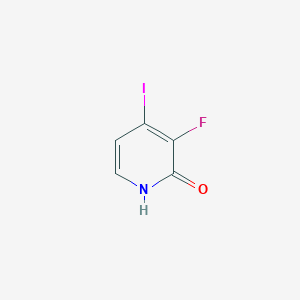

3-Fluoro-4-iodopyridin-2(1H)-one

Übersicht

Beschreibung

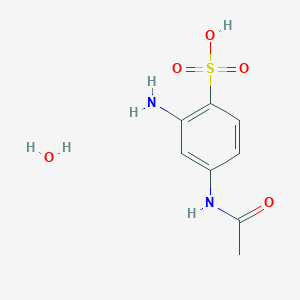

“3-Fluoro-4-iodopyridin-2(1H)-one” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “3-Fluoro-4-iodo” part of the name indicates that there are fluorine and iodine substituents on the pyridine ring. The “2(1H)-one” part suggests the presence of a carbonyl group (=O) at the 2-position of the ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered aromatic ring (the pyridine) with fluorine and iodine atoms attached at the 3- and 4-positions, respectively, and a carbonyl group at the 2-position .Chemical Reactions Analysis

As a halogenated pyridine derivative, “this compound” could potentially undergo various types of chemical reactions. These might include nucleophilic aromatic substitution reactions (where another atom or group replaces the fluorine or iodine) and reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could be relevant include its polarity (which would affect its solubility in different solvents), its boiling and melting points, and its stability under different conditions .Wirkmechanismus

3-Fluoro-4-iodopyridin-2(1H)-one is an organic compound that can act as a nucleophile in organic synthesis. It can react with electrophiles such as alkyl halides and aldehydes to form new compounds. The reaction of this compound with an electrophile is an example of a nucleophilic substitution reaction.

Biochemical and Physiological Effects

This compound is not known to have any biochemical or physiological effects in humans or other organisms. It is not known to be toxic and has not been tested for its effects on humans or other organisms.

Vorteile Und Einschränkungen Für Laborexperimente

3-Fluoro-4-iodopyridin-2(1H)-one is a useful compound for laboratory experiments due to its low cost and ease of synthesis. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. However, it should be handled with caution as it can be reactive and should not be exposed to high temperatures or strong oxidizing agents.

Zukünftige Richtungen

There are many potential future directions for research involving 3-Fluoro-4-iodopyridin-2(1H)-one. These include further research into its uses as an intermediate in the synthesis of fluorinated compounds for medical imaging, as well as its potential use as a reagent in the synthesis of novel compounds with potential pharmaceutical applications. Additionally, further research could be conducted into its mechanism of action and its potential biochemical and physiological effects. Finally, research could be conducted into the development of new and improved synthesis methods for this compound.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-iodopyridin-2(1H)-one has been used in a variety of scientific research applications. It has been used for the synthesis of novel compounds with potential pharmaceutical applications. It has also been used as a reagent in the synthesis of other compounds such as 2-fluorobenzaldehyde and 1-fluoro-3-iodobenzene. Additionally, it has been used as an intermediate in the synthesis of fluorinated compounds for use in medical imaging.

Eigenschaften

IUPAC Name |

3-fluoro-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGWYJMOQNGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)